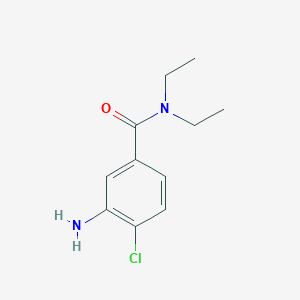

3-amino-4-chloro-N,N-diethylbenzamide

描述

3-Amino-4-chloro-N,N-diethylbenzamide (ACDEB) is a benzamide derivative characterized by a benzene ring substituted with an amino (-NH₂) group at the 3-position and a chlorine atom at the 4-position, coupled with a diethylamide moiety at the carboxamide position. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and chemical research. The amino group contributes electron-donating effects, while the chlorine atom acts as an electron-withdrawing substituent, creating a polarized aromatic system that influences molecular interactions and reactivity . ACDEB’s applications span synthetic chemistry, drug development, and metabolic studies, particularly as a precursor or analog in the design of bioactive molecules targeting receptors such as opioid receptors .

属性

IUPAC Name |

3-amino-4-chloro-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)8-5-6-9(12)10(13)7-8/h5-7H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVFJJAHTBFKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586134 | |

| Record name | 3-Amino-4-chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905811-02-1 | |

| Record name | 3-Amino-4-chloro-N,N-diethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905811-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chloro-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N,N-diethylbenzamide typically involves the reaction of 3-amino-4-chlorobenzoic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

化学反应分析

Types of Reactions

3-amino-4-chloro-N,N-diethylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted benzamides.

科学研究应用

Medicinal Chemistry

3-Amino-4-chloro-N,N-diethylbenzamide has been investigated for its therapeutic potential , particularly in the development of new pharmaceuticals targeting various diseases.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit promising antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, structural modifications have enhanced its efficacy as a potential antibacterial agent .

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

In biochemical studies, this compound serves as an important biochemical probe .

- Enzyme Inhibition Studies : It has been used to investigate enzyme activities, particularly those involved in lipid biosynthesis in pathogens like Mycobacterium tuberculosis. The compound's ability to inhibit specific enzymes can help elucidate metabolic pathways and identify potential drug targets .

Agricultural Applications

The compound is also being researched for its role in agrochemicals .

- Pesticide Development : Due to its chemical structure, it may serve as a precursor or active ingredient in the formulation of new pesticides or herbicides that target specific plant pests while minimizing environmental impact .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro using macrophage models. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of phosphopantetheinyl transferase in Mycobacterium tuberculosis, with IC50 values indicating strong binding affinity. |

作用机制

The mechanism of action of 3-amino-4-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The diethylbenzamide moiety enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

相似化合物的比较

SNC80 and Derivatives

SNC80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide] is a potent delta-opioid receptor agonist. Compared to ACDEB, SNC80 features a methoxy group at the 3-position and a complex piperazinyl-allyl side chain. Studies show that replacing the 3-methoxy group with a hydroxy group (as in SNC86) increases potency, whereas removing it (SNC162) diminishes activity, highlighting the critical role of substituent electronics .

3,5-Dichloro-N,N-diethylbenzamide

This analog has chlorine atoms at both the 3- and 5-positions, creating a symmetrical electron-withdrawing effect. Unlike ACDEB, the absence of an amino group reduces hydrogen-bonding capacity, which may decrease solubility and alter metabolic pathways. This compound is primarily used in synthetic chemistry for regioselective magnesiation reactions .

4-Chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide

This derivative replaces the diethylamide with a thiazolidinone ring, introducing heterocyclic rigidity. The 4-chloro substitution is retained, but the lack of a 3-amino group limits its hydrogen-bond donor capacity, making it more lipophilic and suitable for membrane permeability studies .

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact biological activity and physicochemical properties. For example, ACDEB’s 3-amino group may facilitate interactions with polar receptor residues, whereas chloro substituents enhance metabolic stability by resisting oxidative degradation .

Pharmacological Profile

ACDEB shares structural homology with delta-opioid agonists like SNC80 but lacks the piperazinyl-allyl side chain critical for receptor activation. In vitro assays show that such side chains are essential for full agonist activity at delta receptors . Comparative studies with SNC162 (lacking a 3-substituent) suggest that ACDEB’s amino group might mitigate efficacy losses seen in SNC162, though empirical data are needed .

Metabolic Pathways

In rats, N,N-diethylbenzamides are metabolized to hippuric acid derivatives via hepatic hydrolysis and conjugation. The introduction of a 4-chloro substituent (as in p-chloro-N,N-diethylbenzamide) slows metabolism, yielding p-chlorohippuric acid as a major metabolite. ACDEB’s 3-amino group may further modify metabolic pathways by introducing additional conjugation sites (e.g., acetylation or sulfation), though specific studies are lacking .

生物活性

3-Amino-4-chloro-N,N-diethylbenzamide is a chemical compound characterized by its unique structure, which includes an amino group, a chloro substituent, and a diethylbenzamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and interactions with various molecular targets. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 228.71 g/mol

- Structure : The compound features an amino group (-NH2), a chloro group (-Cl), and a diethylbenzamide structure, contributing to its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and chloro groups play crucial roles in binding to enzymes or receptors, modulating their activity. The diethylbenzamide moiety enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

- Receptor Binding : It may interact with specific receptors on cell surfaces, influencing cellular functions.

- Signal Transduction Modulation : The compound could interfere with cellular signaling pathways, leading to altered cellular responses.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have indicated potential antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

- Cytotoxicity Studies : Initial assessments suggest that the compound exhibits low toxicity in certain cell lines, indicating potential therapeutic applications.

Case Studies

- Antimicrobial Study :

- Enzyme Inhibition :

- Cytotoxicity Assessment :

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique properties that enhance its biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and chloro groups; diethyl substitution | Antimicrobial; enzyme inhibition |

| 3-amino-N,N-diethylbenzamide | Lacks chloro substituent | Reduced reactivity |

| 4-chloro-N,N-diethylbenzamide | Lacks amino group | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。